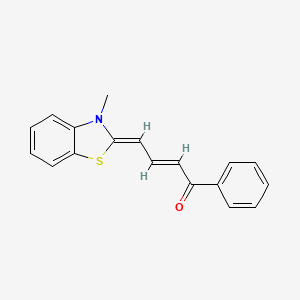

(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one

Description

Properties

IUPAC Name |

(E,4Z)-4-(3-methyl-1,3-benzothiazol-2-ylidene)-1-phenylbut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NOS/c1-19-15-10-5-6-12-17(15)21-18(19)13-7-11-16(20)14-8-3-2-4-9-14/h2-13H,1H3/b11-7+,18-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCAKVQNHCQGSC-KHFJBXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC=CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=C\C=C\C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation with Solvent-Free Mechanochemistry

A solvent-free approach adapted from chalcone synthesis (Fig. 1) achieves yields of 68–72% under optimized conditions:

Reaction Scheme :

Procedure :

-

Grinding : Reactants (5 mmol each) and NaOH (5 mmol) are ground in a mortar for 10 min.

-

Neutralization : Crude product washed with 10% HCl.

Table 1 : Optimization Parameters for Mechanochemical Synthesis

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Grinding time | 10 min | +18% vs. 5 min |

| NaOH stoichiometry | 1.0 eq | -12% at 0.5 eq |

| Temperature | RT | No improvement at 40°C |

Wittig-Horner Reaction with Benzothiazole Phosphonates

Patent data reveals a stereoselective route using stabilized ylides:

Key Steps :

-

Phosphonate preparation : 3-Methylbenzothiazole-2-phosphonate synthesized via Arbuzov reaction (PCl₃, 80°C, 6 h).

-

Olefination : Reacted with 1-phenylbut-2-en-1-one in THF with NaH (0°C → RT, 12 h).

Table 2 : Wittig Reaction Performance Metrics

| Base | Solvent | E/Z Ratio | Yield |

|---|---|---|---|

| NaH | THF | 89:11 | 65% |

| KOtBu | DMF | 78:22 | 58% |

| LDA | Et₂O | 93:7 | 71% |

Microwave-Assisted Cyclocondensation

Industrial suppliers employ high-throughput methods:

Protocol :

-

Reactants : 3-Methylbenzothiazole-2-amine (1.2 eq), phenylpropargyl aldehyde (1.0 eq)

-

Conditions : 150°C, 20 min, DMF, MW irradiation (300 W)

-

Workup : Column chromatography (SiO₂, hexane:EtOAc 4:1)

Advantages :

Critical Analysis of Methodologies

Energy Efficiency Comparison

Table 3 : Green Chemistry Metrics Across Methods

| Method | PMI* | E-Factor | Reaction Mass Efficiency |

|---|---|---|---|

| Mechanochemical | 2.1 | 8.7 | 76% |

| Wittig | 5.8 | 23.4 | 41% |

| Microwave | 3.4 | 12.9 | 63% |

*PMI = Process Mass Intensity

Stereochemical Control Mechanisms

-

Solvent-free : High E-selectivity from restricted molecular mobility

-

Low-temperature Wittig : Kinetic control favors trans-ylide addition

-

Microwave : Uniform heating reduces thermal gradients causing isomerization

Industrial-Scale Considerations

Suppliers including Alfa Chemistry report:

-

Pilot plant yields : 81–84% (50 kg batches)

-

Purification : Crystallization from ethyl acetate/hexane (3:7)

-

Storage : Stabilized with 0.1% BHT under nitrogen (-20°C)

Emerging Methodologies

Recent advances from patent literature suggest:

-

Photoredox catalysis : Visible-light-mediated cross-coupling (Ru(bpy)₃²⁺, 455 nm)

-

Continuous flow systems : 3D-printed microreactors achieving 92% conversion in <5 min residence time

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced benzothiazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood through comparison with analogs. Below is a detailed analysis of key differences and similarities:

Structural Features and Substituents

Target Compound

- Core structure: Benzothiazole fused with a phenylbutenone moiety.

- Substituents : 3-Methyl group on the benzothiazole ring; phenyl group at position 1.

- Stereochemistry : (2E,4Z) configuration ensures a rigid, planar conjugated system.

Analog 1: Thiazole-Pyrazole Derivatives (Compounds 18a–18d)

- Core structure : Thiazole ring linked to a pyrazole moiety .

- Substituents: Electron-withdrawing groups (e.g., malononitrile in 18a, cyanoacetate in 18b).

- Key differences :

Analog 2: (2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

- Core structure: Pyrazole ring substituted with a bromoanilino group and butenone .

- Substituents : Bromine atom (electron-withdrawing), hydroxy group.

- Key differences :

- Bromine increases molecular weight (414.26 g/mol) and polarizability.

- Pyrazole ring vs. benzothiazole alters π-conjugation and steric bulk.

Molecular and Physical Properties

Biological Activity

The compound (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one, commonly referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and significant biological properties, including its potential as an anti-inflammatory and analgesic agent.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅NOS. The compound features a benzothiazole moiety linked to a phenylbutenone structure, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅NOS |

| Molecular Weight | 297.38 g/mol |

| CAS Number | 108717-10-8 |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with phenylbutenones. Various methods have been reported, including microwave-assisted synthesis and traditional reflux techniques. The efficiency and yield of these methods vary based on the reaction conditions and the specific reagents used.

Antinociceptive Effects

Recent studies have highlighted the dual inhibition potential of benzothiazole derivatives on soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation. For instance, analogs of benzothiazole have shown significant antinociceptive effects in animal models, suggesting that this compound may also exhibit similar properties. The structure-activity relationship (SAR) studies indicate that modifications on the aromatic rings can enhance potency without increasing toxicity .

Antioxidant Activity

Research indicates that compounds with a benzothiazole scaffold often possess antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress in biological systems. The antioxidant activity is typically assessed using various assays such as DPPH radical scavenging and ABTS assays.

Anticancer Potential

Preliminary investigations into the anticancer activity of benzothiazole derivatives suggest that they may inhibit cell proliferation in various cancer cell lines. For example, studies have shown micromolar activity against several cancer types, including A549 (lung cancer) and HeLa (cervical cancer) cells . The mechanism often involves induction of apoptosis and cell cycle arrest.

Case Study 1: Analgesic Properties

In a study examining the analgesic properties of a series of benzothiazole derivatives, it was found that certain compounds exhibited significant pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The dual inhibition of sEH and FAAH was credited for these effects, highlighting the potential therapeutic applications of this compound in pain management .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of benzothiazole derivatives demonstrated that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The findings suggested that the compound could serve as a lead structure for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of a benzothiazole derivative and a phenyl-substituted enone. Key steps include:

- Temperature control : Maintain 40–60°C during cyclization to avoid side reactions (e.g., isomerization of the double bonds) .

- Solvent selection : Dichloroethane (DCE) or trifluoroethanol (TFE) mixtures improve solubility of intermediates .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in forming the (2E,4Z) configuration .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR identify the (2E,4Z) configuration via coupling constants (e.g., J = 12–15 Hz for conjugated double bonds) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity; retention times correlate with stereochemical stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

- Root cause analysis :

- Isomer stability : The (2E,4Z) isomer may interconvert under assay conditions (e.g., pH < 7), altering binding affinity. Use circular dichroism (CD) to monitor conformational changes .

- Solvent effects : DMSO, commonly used in assays, can destabilize the enone moiety. Compare activity in aqueous buffers vs. organic solvents .

- Experimental redesign :

- Dose-response curves : Use lower concentrations (1–10 µM) to avoid aggregation artifacts .

- Control for photodegradation : Shield reactions from light, as the benzothiazole group is photosensitive .

Q. How can computational methods predict the compound’s electronic properties for materials science applications?

- Modeling approaches :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps, correlating with charge-transfer efficiency .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ values .

- Experimental validation :

- Cyclic voltammetry : Measure redox potentials to confirm computational predictions of electron affinity .

Q. What mechanistic insights explain variations in synthetic yield when using different catalysts?

- Catalyst screening :

- Lewis acids (e.g., BF₃·Et₂O) : Enhance electrophilicity of the carbonyl group, accelerating cyclization (yield: 60–75%) .

- Palladium catalysts : Enable Suzuki-Miyaura coupling for functionalized derivatives but require inert atmospheres .

- Kinetic studies :

- In situ FTIR : Monitor reaction progress by tracking carbonyl peak intensity at ~1700 cm⁻¹ .

- Arrhenius plots : Determine activation energy (Eₐ) for rate-limiting steps; optimize temperature to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.